
Tricadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricadmium is a compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is often studied for its structural, electrical, and chemical characteristics, which make it a valuable subject in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricadmium compounds can be synthesized using various methods. For instance, this compound digermanium tetraarsenide (Cd3Ge2As4) is synthesized using a double-containment fused quartz ampoule method within a rocking furnace and a melt-quench technique . This method involves precise control of temperature and reaction conditions to ensure the formation of the desired crystalline phase.
Industrial Production Methods: Industrial production of this compound compounds typically involves high-temperature processes and specialized equipment to handle the reactive nature of cadmium and its compounds. The double-containment ampoule method is one such technique that ensures the safe and efficient production of this compound compounds .
Análisis De Reacciones Químicas
Types of Reactions: Tricadmium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with halogens to form cadmium halides, such as cadmium chloride (CdCl2) and cadmium bromide (CdBr2) .
Common Reagents and Conditions: Common reagents used in reactions with this compound compounds include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, hydrobromic acid), and bases (e.g., potassium hydroxide). These reactions often require specific temperature and pressure conditions to proceed efficiently .
Major Products: The major products formed from reactions involving this compound compounds include various cadmium salts and oxides. For instance, the reaction of cadmium with hydrochloric acid produces cadmium chloride and hydrogen gas .
Aplicaciones Científicas De Investigación
Tricadmium compounds have a wide range of applications in scientific research. They are used in the study of crystal structures, electrical properties, and magnetic properties. Additionally, this compound orthophosphate has been investigated for its optical and morphological properties, making it useful in fields such as energy storage and medical diagnostics .
Mecanismo De Acción
The mechanism by which tricadmium compounds exert their effects often involves interactions at the molecular level. For instance, cadmium ions can induce oxidative stress by disrupting the balance between oxidants and antioxidants in cells. This leads to cellular damage and apoptosis through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions highlight the complex nature of cadmium toxicity and its impact on cellular functions.
Comparación Con Compuestos Similares
- Cadmium arsenide (Cd3As2)
- Cadmium chloride (CdCl2)
- Cadmium bromide (CdBr2)
- Cadmium orthophosphate (Cd3(PO4)2)
Conclusion
Tricadmium compounds are a fascinating area of study with diverse applications in scientific research Their unique properties and reactions make them valuable in fields ranging from chemistry and biology to industry and medicine
Propiedades
Número CAS |
53809-79-3 |
|---|---|
Fórmula molecular |
Cd3 |
Peso molecular |
337.24 g/mol |
Nombre IUPAC |
cadmium |
InChI |
InChI=1S/3Cd |
Clave InChI |
WPUXSKPGWOMTBT-UHFFFAOYSA-N |
SMILES canónico |
[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


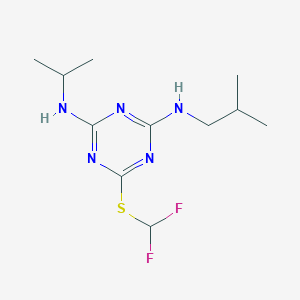
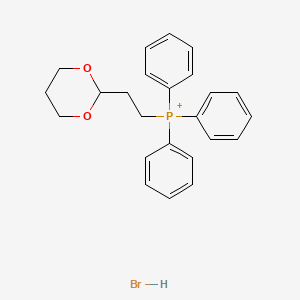
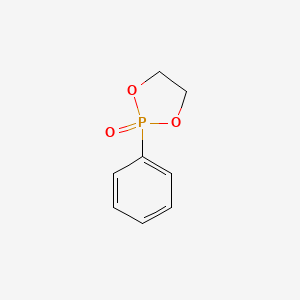
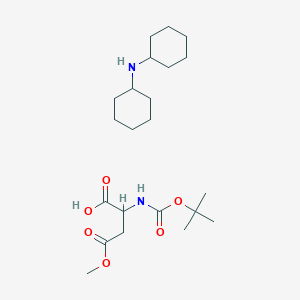
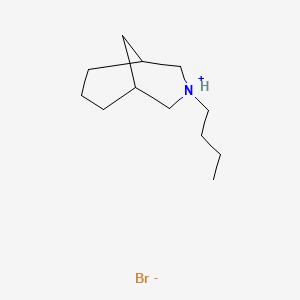
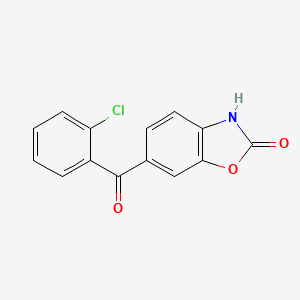
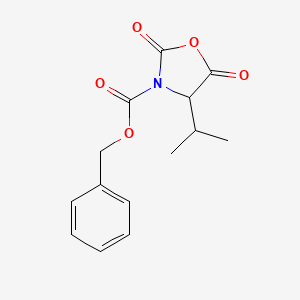

![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)


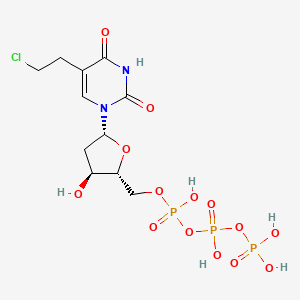
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
